molecular formula C18H19N3O2S B2627865 6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 1280863-76-4

6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2627865
CAS No.: 1280863-76-4
M. Wt: 341.43
InChI Key: ITZNTEYKRWTHDS-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and carboxamide-containing molecules, such as:

Uniqueness

Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for scientific studies .

Properties

IUPAC Name

6-methylsulfanyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-16-9-6-14(12-19-16)17(22)20-15-7-4-13(5-8-15)18(23)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZNTEYKRWTHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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